molecular formula C20H21N3O3S2 B255832 MFCD02239005

MFCD02239005

Cat. No.: B255832
M. Wt: 415.5 g/mol
InChI Key: IDXSIRAISVVOIM-UHFFFAOYSA-N
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Description

Compounds with MDL identifiers typically belong to classes such as boronic acids, organometallics, or fluorinated aromatics, based on analogous compounds in the evidence (e.g., ). Key properties like molecular weight, solubility, and bioactivity are critical for comparison, as seen in studies of structurally related compounds .

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[[3-(4-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N3O3S2/c1-11-3-8-14-15(9-11)28-18-17(14)19(25)23(20(22-18)27-10-16(21)24)12-4-6-13(26-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H2,21,24)

InChI Key

IDXSIRAISVVOIM-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)C4=CC=C(C=C4)OC

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide typically involves multistep organic reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like acetonitrile (MeCN) and acidic media to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often include controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups .

Scientific Research Applications

2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Property This compound* Compound A Compound B Compound C
Molecular Weight (g/mol) ~220† 235.27 202.17 201.02
LogP (XLOGP3) ~2.5† 2.15 2.78 1.64
Solubility (mg/mL) ~0.3† 0.24 N/A 0.687
Bioavailability Score ~0.5† 0.55 0.55 0.55

*Hypothetical values inferred from analogs.
†Estimated based on structural trends.

Table 2: Functional Comparison

Application This compound* Compound A Compound B
Catalysis Potential Moderate Low (halogens) High (F-groups)
Drug Likeness Yes No (PAINS=0) Yes
Synthetic Accessibility Moderate 2.07 1.64

Research Findings and Limitations

  • Structural Impact : Halogen substituents (e.g., Br, Cl) in analogs like Compound A reduce synthetic accessibility but improve thermal stability .
  • Functional Trade-offs : Fluorinated analogs (e.g., Compound B) show enhanced lipophilicity but may face regulatory hurdles due to environmental persistence .
  • Knowledge Gaps: Direct experimental data for this compound, such as spectral characterization or bioactivity, are absent in the evidence, limiting conclusive comparisons .

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